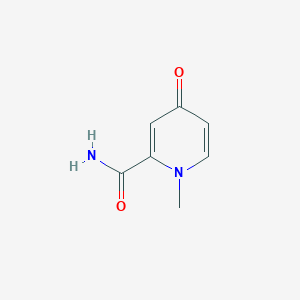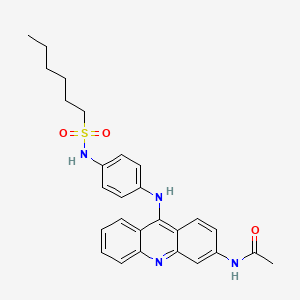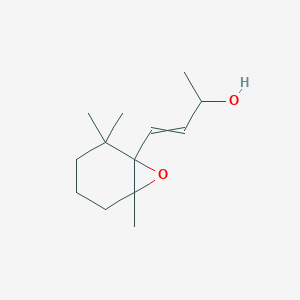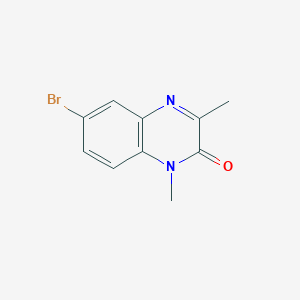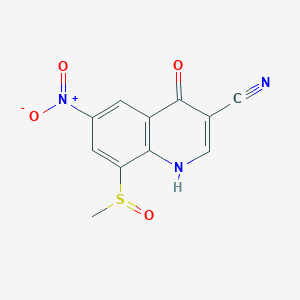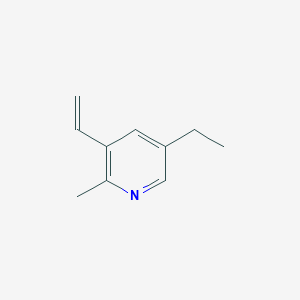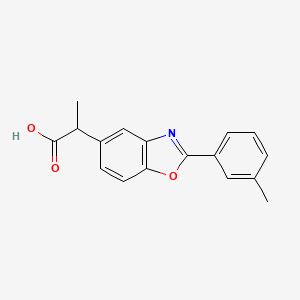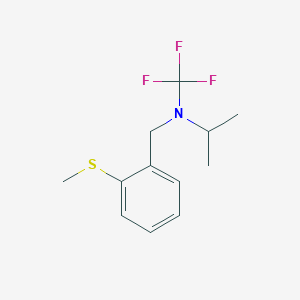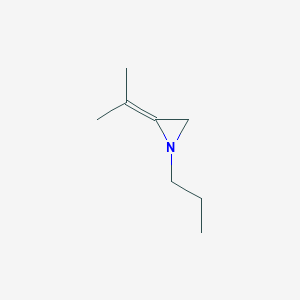
1-Bromo-8-(methylsulfanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(methylsulfanyl)octane is an organic compound with the molecular formula C9H19BrS. It belongs to the class of alkyl halides, characterized by a long carbon chain terminated by a bromine atom and a methylsulfanyl group. This compound is primarily used in organic synthesis, serving as an intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-(methylsulfanyl)octane can be synthesized through the reaction of 8-bromo-1-octanol with methylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale reaction of 8-bromo-1-octanol with methylthiol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 8-(methylsulfanyl)octane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: 8-(methylsulfanyl)octanol, 8-(methylsulfanyl)octanenitrile, or 8-(methylsulfanyl)octylamine.
Oxidation: 1-Bromo-8-(methylsulfinyl)octane or 1-Bromo-8-(methylsulfonyl)octane.
Reduction: 8-(methylsulfanyl)octane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(methylsulfanyl)octane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the study of carbon-chain interactions and reaction mechanisms.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(methylsulfanyl)octane primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by various nucleophiles, facilitating the introduction of different functional groups into the molecule. This property is exploited in the synthesis of esters, ethers, and other derivatives, which are essential in developing new materials and studying reaction kinetics and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromooctane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
8-Bromo-1-octanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
1-Bromo-8-(methylsulfinyl)octane: An oxidized form of 1-Bromo-8-(methylsulfanyl)octane, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
64053-04-9 |
|---|---|
Molekularformel |
C9H19BrS |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
1-bromo-8-methylsulfanyloctane |
InChI |
InChI=1S/C9H19BrS/c1-11-9-7-5-3-2-4-6-8-10/h2-9H2,1H3 |
InChI-Schlüssel |
PHFGEXYMLZOZHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



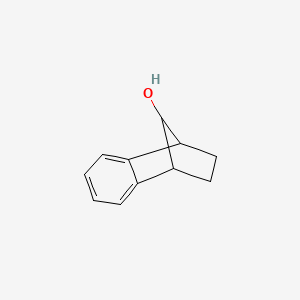
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
